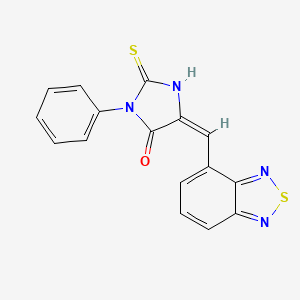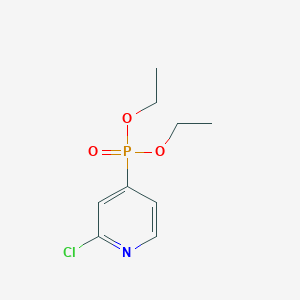
Diethyl (2-Chloro-4-pyridyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-Chloro-4-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chloro-4-pyridyl moiety
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-4-pyridine under suitable conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
Diethyl (2-Chloro-4-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridyl phosphonates
Oxidation Products: Phosphonic acids
Reduction Products: Phosphine derivatives
Hydrolysis Products: Phosphonic acid derivatives
科学研究应用
Diethyl (2-Chloro-4-pyridyl)phosphonate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of drugs targeting specific enzymes and receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
作用机制
The mechanism of action of diethyl (2-chloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in biological systems .
相似化合物的比较
Similar Compounds
Diethyl (2-Aminoethyl)phosphonate: Similar structure but with an amino group instead of a chloro group.
Diethyl (2-Pyridyl)phosphonate: Lacks the chloro substituent on the pyridyl ring.
Diethyl (4-Chlorophenyl)phosphonate: Contains a phenyl ring instead of a pyridyl ring.
Uniqueness
Diethyl (2-Chloro-4-pyridyl)phosphonate is unique due to the presence of both a chloro substituent and a pyridyl ring, which confer distinct reactivity and interaction profiles compared to other phosphonate compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not achievable with other similar compounds .
属性
分子式 |
C9H13ClNO3P |
|---|---|
分子量 |
249.63 g/mol |
IUPAC 名称 |
2-chloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
RPKUGJWNOWISIV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC(=NC=C1)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


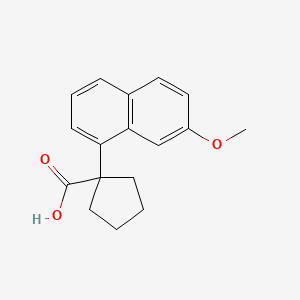
![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)

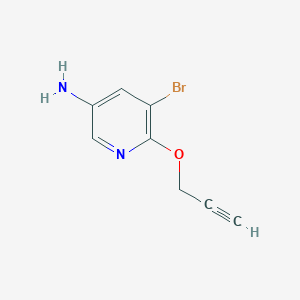

![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)

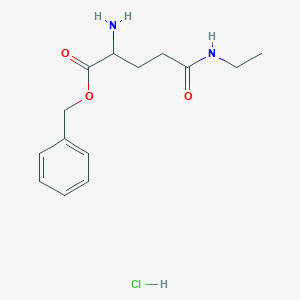

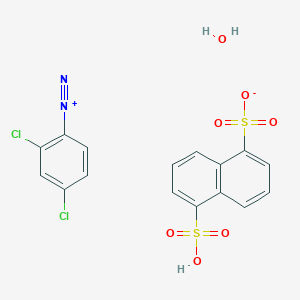
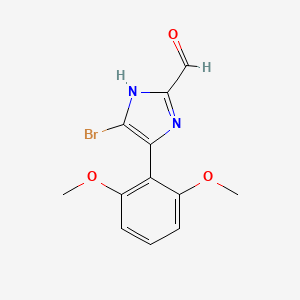
![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
